![molecular formula C12H16N2O2 B1525476 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1248990-38-6](/img/structure/B1525476.png)

3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

Overview

Description

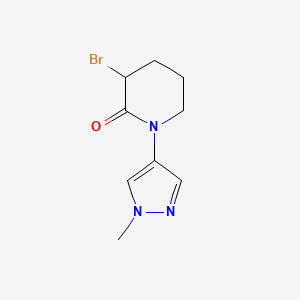

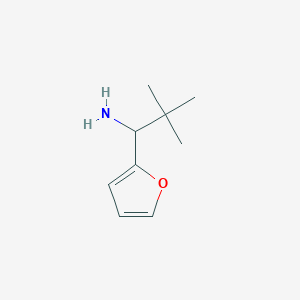

“3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidin-2-one ring substituted with an amino group at the 3-position and a (4-methoxyphenyl)methyl group at the 1-position .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 220.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications

Corrosion Inhibition

One significant application is in the field of corrosion inhibition. Pyridine derivatives, structurally similar to the compound , have been demonstrated to effectively inhibit the corrosion of mild steel in acidic environments. This is attributed to the adsorption of these compounds on the steel surface, forming a protective layer that reduces corrosion rates. The studies suggest that such compounds could be effective in protecting industrial equipment and infrastructure from corrosive damage (Ansari, Quraishi, & Singh, 2015).

Cancer Research

Another crucial application area is in cancer research, where derivatives of the compound have shown potential as inhibitors of ErbB human epidermal growth factor receptors and vascular endothelial growth factor receptors. Such inhibitors are under investigation for their therapeutic potential in treating solid tumor malignancies, highlighting the compound's relevance in developing new anticancer drugs (Hong et al., 2011).

Catalysis

The compound also finds application in catalysis, particularly in asymmetric synthesis. Derivatives have been used to achieve high enantioselectivities in cross-coupling reactions, essential for producing chiral molecules. Such reactions are foundational in the pharmaceutical industry for creating drugs with specific biological activities (Nagel & Nedden, 1997).

Organic Synthesis

In organic synthesis, derivatives of "3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one" have been utilized for the synthesis of complex molecules, including 3-acyltetramic acids, which are important in the synthesis of natural products and potential therapeutic agents (Jones et al., 1990).

Molecular Design

This compound's derivatives have been explored in the design of beta-foldamers, structures that mimic proteins and can be used in developing new materials or as part of drug design efforts. The ability to control the folding of such molecules opens up possibilities in creating novel biomaterials and understanding protein folding mechanisms (Menegazzo et al., 2006).

Future Directions

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” and its derivatives could potentially be explored for their biological activities in future research.

Properties

IUPAC Name |

3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGJMFSHYXVTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)